Nz-(1-Carboxyethyl)-Lysine

Description

Characterization as an Advanced Glycation End Product (AGE)

CEL is a well-characterized advanced glycation end product (AGE). caymanchem.comebiohippo.commedchemexpress.com AGEs are a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. jst.go.jpresearchgate.net The formation of CEL occurs predominantly through the reaction of methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound, with the ε-amino group of lysine (B10760008) residues in proteins. caymanchem.comnih.govbertin-bioreagent.comscilit.com While CEL can also be formed in reactions involving other sugars, such as pentoses and ascorbate (B8700270), the highest yields are observed from the reaction with methylglyoxal. ebi.ac.uknih.govscilit.com

Once formed, CEL can induce cross-linking between proteins, which alters their structure and, consequently, their biological function, potentially leading to protein denaturation. medchemexpress.com An important characteristic of CEL is its interaction with the Receptor for Advanced Glycation End Products (RAGE). caymanchem.commedchemexpress.com Research indicates that it is the protein-bound form of CEL, not the free form, that binds to RAGE. caymanchem.comebiohippo.combertin-bioreagent.com This interaction can affect cell signaling and regulate processes such as the inflammatory response, cell proliferation, and apoptosis. medchemexpress.com

Comparative Analysis with Nε-Carboxymethyllysine (CML) and Other Advanced Glycation End Products

In the study of AGEs, CEL is often analyzed alongside Nε-Carboxymethyllysine (CML), another major and widely studied AGE that serves as a biomarker for glycation and oxidative stress. nih.govnih.govwikipedia.org CEL and CML are considered the most abundant and stable lysine-derived AGEs found in foods. researchgate.net

The primary distinction between CEL and CML lies in their main formation pathways. CEL is chiefly derived from methylglyoxal (MGO). nih.govarchivesofmedicalscience.com In contrast, CML is primarily formed from the reaction of glyoxal (B1671930) (GO) with lysine or through the oxidative cleavage of fructoselysine, an early-stage product of the glycation of proteins by glucose. ebi.ac.uknih.govarchivesofmedicalscience.combevital.no

Table 1: Comparative Profile of CEL and CML This interactive table summarizes the key differences between Nε-(1-Carboxyethyl)-Lysine (CEL) and Nε-Carboxymethyllysine (CML).

| Feature | Nε-(1-Carboxyethyl)-Lysine (CEL) | Nε-Carboxymethyllysine (CML) |

|---|---|---|

| Primary Precursor | Methylglyoxal (MGO) nih.govarchivesofmedicalscience.com | Glyoxal (GO) archivesofmedicalscience.combevital.no |

| Molecular Formula | C₉H₁₈N₂O₄ ebi.ac.uknih.govmedchemexpress.com | C₈H₁₆N₂O₄ wikipedia.orgcaymanchem.com |

| Molar Mass | 218.25 g/mol nih.govmedchemexpress.com | 204.226 g/mol wikipedia.org |

| Formation Pathway | Reaction of MGO with lysine residues. caymanchem.comnih.gov | Oxidation of fructoselysine or reaction of GO with lysine. ebi.ac.ukbevital.no |

| Significance | Biomarker of MGO-mediated glycation. ebi.ac.uknih.gov | Major biomarker for overall AGEs and oxidative stress. nih.govwikipedia.org |

Fundamental Significance in Biological Systems and Food Science Research

The presence and concentration of CEL hold significant implications in both biological systems and food science.

In Biological Systems: CEL is implicated in aging and pathological processes. Research has shown that CEL levels accumulate in long-lived tissue proteins, such as those in the human lens, and this accumulation increases with age. caymanchem.comnih.govscilit.com Elevated concentrations of CEL have been specifically noted in the lenses of diabetic patients suffering from cataracts. caymanchem.comebiohippo.combertin-bioreagent.com The binding of protein-adducted CEL to RAGE is a key mechanism through which it exerts biological effects, influencing inflammatory pathways. medchemexpress.com

Studies have linked increased serum concentrations of CEL to chronic inflammatory conditions. For example, patients in the active phase of psoriasis show significantly higher blood concentrations of CEL compared to healthy individuals. nih.gov In neuroscience research, CEL has been found to decrease the uptake of glutamate (B1630785) and the secretion of the S100B protein in rat hippocampal slices. caymanchem.comebiohippo.commedchemexpress.com Conversely, research in animal models suggests that long-term caloric restriction can lower CEL levels in heart mitochondria. caymanchem.comebiohippo.combertin-bioreagent.com

Table 2: Selected Research Findings on CEL Concentrations in Biological Samples This interactive table presents findings from various studies on CEL levels in different biological contexts.

| Study Context | Subject Group | Finding | Reference(s) |

|---|---|---|---|

| Psoriasis | Patients (active phase) vs. Healthy Controls | CEL concentrations are significantly higher in patients with active psoriasis. | nih.gov |

| Psoriasis | Patients (active vs. remission) | CEL concentrations decrease significantly during remission but remain higher than in controls. | nih.gov |

| Multiple Sclerosis | Patients vs. Healthy Controls | Serum CEL concentration was higher in MS patients, though the difference was not statistically significant in this study. | archivesofmedicalscience.com |

| Aging | Human Lens Proteins | CEL concentration increases with age, in parallel with CML. | nih.govscilit.com |

| Diabetes | Patients with Cataracts | CEL levels are elevated in the lens. | caymanchem.commedchemexpress.com |

In Food Science Research: CEL is a significant compound in food chemistry, where it is recognized as a key biomarker for the formation of AGEs during food processing. researchgate.netmdpi.com It forms in foods, especially those rich in protein and fat like meat products, through the Maillard reaction during thermal treatments such as cooking and long-term storage. nih.govresearchgate.net The amount of CEL formed is dependent on factors like the ingredients, temperature, and duration of heating. nih.gov

Given that dietary AGEs are a major source of these compounds in the human body, there is considerable research interest in mitigating CEL formation in food. mdpi.com Recent studies have explored the use of natural compounds, such as flavonoids, to inhibit the formation of CEL during thermal processing by trapping its precursor, MGO. nih.gov Furthermore, novel formation pathways are being uncovered, including the discovery that lactic acid can act as a precursor for CEL in sourdough bread during high-temperature baking. researchgate.net The analysis of CEL and CML in plant-based meat analogues after processing is also an active area of investigation. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O4 |

|---|---|

Molecular Weight |

218.25 g/mol |

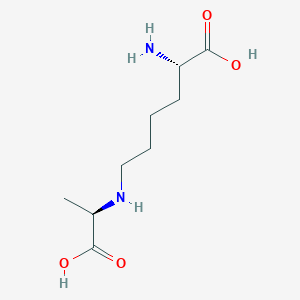

IUPAC Name |

(2S)-2-amino-6-[[(1R)-1-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6-,7+/m1/s1 |

InChI Key |

XCYPSOHOIAZISD-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Formation Mechanisms and Pathways of Nε 1 Carboxyethyl Lysine

Generation through Maillard Reaction Pathways

The Maillard reaction is a primary pathway for the formation of Nε-(1-Carboxyethyl)-lysine (CEL) in foods during thermal processing. nih.gov This complex series of non-enzymatic browning reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. nih.gov The initial stages of the Maillard reaction involve the formation of a Schiff base, which then undergoes rearrangement to form an Amadori product. In the advanced stages, these products dehydrate and rearrange into highly reactive dicarbonyl compounds, such as methylglyoxal (B44143) (MGO). frontiersin.org These dicarbonyls then react with lysine (B10760008) residues in proteins to form CEL. frontiersin.orgebi.ac.uk The Maillard reaction is not only responsible for the desirable color and flavor of many cooked foods but also for the generation of potentially harmful compounds like CEL. nih.govfrontiersin.org

Adduct Formation via Reaction with Methylglyoxal and Lysine Residues

The direct reaction between methylglyoxal (MGO) and lysine residues on proteins is a key step in the formation of Nε-(1-Carboxyethyl)-lysine (CEL). ebi.ac.ukcaymanchem.com MGO, a highly reactive dicarbonyl compound, is a significant precursor to CEL. researchgate.netsciencegate.app The formation of CEL from MGO and lysine proceeds through a series of chemical reactions, resulting in the stable CEL adduct on the protein. ebi.ac.uk This process is a critical part of the advanced stages of the Maillard reaction. frontiersin.org Studies have shown that the reaction rate between MGO and lysine can be faster than that of other dicarbonyls like glyoxal (B1671930), leading to a greater accumulation of CEL under certain conditions. nih.gov The presence of MGO is a crucial determinant in the extent of CEL formation in both biological systems and food products. researchgate.net

Contribution of Carbohydrate Metabolism Intermediates (e.g., Triose Phosphates)

Intermediates of carbohydrate metabolism, particularly triose phosphates, are significant contributors to the formation of Nε-(1-Carboxyethyl)-lysine (CEL). researchgate.netsciencegate.app During glycolysis, the breakdown of glucose produces triose phosphates such as glyceraldehyde-3-phosphate (GA3P) and dihydroxyacetone phosphate (B84403) (DHAP). uomustansiriyah.edu.iqncert.nic.in These intermediates can undergo non-enzymatic degradation to form methylglyoxal (MGO), a potent precursor of CEL. scienceopen.commdpi.com In fact, the degradation of triosephosphates is considered a primary source of MGO in biological systems. scienceopen.com This link between glycolysis and CEL formation highlights how metabolic processes can directly lead to the generation of advanced glycation end products. portlandpress.com High concentrations of triose phosphates, which can occur under certain metabolic conditions, can therefore accelerate the formation of MGO and subsequently CEL. nih.gov

Involvement of Reducing Sugars (e.g., Pentoses, Ascorbate) in Formation

Various reducing sugars, including pentoses and ascorbate (B8700270) (Vitamin C), can participate in the formation of Nε-(1-Carboxyethyl)-lysine (CEL). researchgate.netsciencegate.app While glucose is a common precursor, other sugars also contribute to CEL generation. researchgate.net Pentoses, which are five-carbon sugars, can react in the Maillard reaction to form dicarbonyl compounds that lead to CEL. researchgate.net Ascorbate, a well-known antioxidant, can also autoxidize to produce reactive carbonyl species that subsequently react with lysine residues to form CEL. researchgate.net Interestingly, studies have shown that different sugars can yield varying ratios of CEL to another AGE, Nε-(carboxymethyl)lysine (CML). For instance, methylglyoxal and triose phosphates tend to produce more CEL, whereas ascorbate and other sugars like glucose and ribose may yield more CML. researchgate.net

Influence of Oxidative Pathways and Dicarbonyl Compounds

Oxidative pathways play a significant role in the formation of Nε-(1-Carboxyethyl)-lysine (CEL) by generating precursor dicarbonyl compounds. frontiersin.org Both glycoxidation and lipoxidation (lipid peroxidation) can produce reactive carbonyl species, including methylglyoxal (MGO), which is a direct precursor to CEL. scispace.com During glycoxidation, the autooxidation of reducing sugars and Amadori products can lead to the formation of dicarbonyls. scispace.com Similarly, the oxidation of lipids can generate aldehydes that participate in the Maillard reaction and contribute to AGE formation. nih.gov The interplay between oxidative stress and carbonyl stress is crucial, as the reactive oxygen species (ROS) generated during oxidative processes can promote the formation of dicarbonyls, and dicarbonyls, in turn, can induce oxidative stress. scispace.comscispace.com This creates a cycle that can amplify the production of AGEs like CEL.

Modulation of CEL Formation by Environmental and Processing Factors

The formation of Nε-(1-Carboxyethyl)-lysine (CEL) is significantly influenced by various environmental and processing conditions. Factors such as temperature, heating time, pH, and the presence of inhibitors or promoters can modulate the rate and extent of CEL formation. nih.govmdpi.com

Impact of Thermal Processing Methods

Thermal processing is a major factor driving the formation of Nε-(1-Carboxyethyl)-lysine (CEL) in food. nih.gov Different cooking methods and conditions, such as temperature and duration of heating, have a profound impact on the levels of CEL generated. nih.govnih.gov

Generally, higher temperatures and longer cooking times lead to increased CEL formation. nih.gov For instance, sterilization, which involves high temperatures, has been shown to result in significantly higher CEL levels in meat products compared to pasteurization. nih.gov One study on Pacific oysters demonstrated that the levels of CEL increased with processing time across various methods including steaming, boiling, and sterilizing. nih.gov

The type of thermal processing also plays a critical role. Extrusion cooking, a high-temperature, short-time process used to produce plant-based meat analogues, has been shown to promote the formation of CEL. nih.gov In some cases, the formation of CEL is more sensitive to high temperatures than its counterpart, Nε-(carboxymethyl)lysine (CML). For example, research suggests that CEL generation is accelerated at higher temperatures (e.g., 121°C), while CML formation may be favored at milder temperatures (e.g., 85°C). nih.gov

The following table summarizes the impact of different thermal processing methods on CEL levels in various food products, based on findings from cited research.

| Food Product | Thermal Processing Method | Observation on CEL Formation | Reference |

| Meat Products | Sterilization vs. Pasteurization | Sterilized meat products had 2.5 times higher CEL content than pasteurized ones. | nih.gov |

| Pacific Oysters | Steaming, Boiling, Sterilizing | CEL levels increased with processing time for all methods. | nih.gov |

| Plant-Based Meat Analogues | Extrusion Cooking | Extrusion promoted the formation of CEL, with higher barrel temperatures leading to increased levels. | nih.gov |

| Mutton Sao Zi | Stir-Frying | CEL content peaked after 200 seconds of mixed stir-frying. | researchgate.net |

Effect of Temperature and Reaction Time

The formation of Nε-(1-carboxyethyl)-lysine is profoundly influenced by both temperature and the duration of the reaction. Thermal processing, a common practice in the food industry to ensure microbiological safety and enhance sensory properties, can significantly accelerate the reactions leading to CEL generation.

Studies have consistently shown a positive correlation between increasing temperature and the rate of CEL formation. For instance, research on the Maillard reaction, a key pathway for CEL production, demonstrates that higher temperatures promote the degradation of sugar precursors and their subsequent reaction with lysine residues. In a study investigating the reaction of free L-lysine with methylglyoxal (MGO), a primary precursor of CEL, significantly higher concentrations of CEL were formed at 80°C compared to 37°C. dntb.gov.uaresearchgate.net This indicates that thermal energy plays a crucial role in overcoming the activation energy barrier for the reactions involved.

Similarly, the reaction time is a critical determinant of the extent of CEL formation. Longer heating or processing times provide more opportunities for the precursor molecules to interact and form CEL. Research on ground beef has shown that the content of CEL increases with both cooking time and temperature. cambridge.org In one study, cooking ground beef at 100°C for 60 minutes resulted in a 361% increase in CEL levels. cambridge.org Another investigation in plant-based meat analogues revealed that as the barrel temperature during extrusion increased from 130°C to 170°C, the CEL content significantly rose. mdpi.com

The interplay between temperature and time is crucial. High temperatures for a short duration can lead to significant CEL formation, as can lower temperatures for an extended period. The kinetic data from various studies underscore this relationship, highlighting that both parameters must be considered when evaluating the potential for CEL formation in food processing and biological systems.

Interactive Data Table: Effect of Temperature and Reaction Time on CEL Formation

| Food/Model System | Temperature (°C) | Reaction Time (min) | CEL Concentration (mg/kg or other unit) | Fold Increase | Reference |

| Ground Beef | 100 | 60 | - | 3.61 | cambridge.org |

| Plant-Based Meat Analogue | 130 | - | - | - | mdpi.com |

| Plant-Based Meat Analogue | 170 | - | Increased | - | mdpi.com |

| Pacific Oyster (Steamed) | - | 15 | - | 3.7 (for CML) | frontiersin.org |

| Pacific Oyster (Boiled) | - | 15 | - | 2.6 (for CML) | frontiersin.org |

| Pacific Oyster (Sterilized in water) | - | 30 | - | 5.0 (for CML) | frontiersin.org |

| Pacific Oyster (Sterilized in oil) | 121 | 30 | - | 30.3 (for CML) | frontiersin.orgnih.gov |

| L-lysine and MGO | 37 | - | Lower concentration | - | dntb.gov.uaresearchgate.net |

| L-lysine and MGO | 80 | - | Higher concentration | - | dntb.gov.uaresearchgate.net |

Note: Some data points refer to Nε-(carboxymethyl)lysine (CML), a related AGE, as specific CEL data was not available in the cited text. The trends are generally similar for both compounds.

Role of Food Composition (e.g., Lipid and Moisture Content)

Moisture Content: The moisture content of a food system has a complex and significant impact on CEL formation. Generally, the Maillard reaction, a primary route for CEL production, is favored in systems with intermediate moisture levels. Water is a product of some of the initial steps of the Maillard reaction; therefore, very high moisture content can inhibit the reaction rate due to product inhibition. Conversely, very low moisture levels can hinder the mobility of reactants, also slowing down the reaction rate.

Studies have demonstrated that foods with high moisture content, such as soups and some fruits, tend to have lower levels of AGEs, including CEL. frontiersin.org In contrast, processing methods that reduce moisture, like roasting or frying, often lead to higher AGE formation. cambridge.org An investigation into plant-based meat analogues found that increasing the moisture content during extrusion led to a decrease in CEL content. nih.govresearchgate.net Specifically, CEL and its precursor, methylglyoxal, were negatively correlated with the water content of the product. nih.gov This highlights the critical role of water activity in modulating the chemical reactions that lead to CEL.

Interactive Data Table: Influence of Food Composition on CEL Formation

| Food/System Component | Effect on CEL Formation | Rationale | Reference |

| High Lipid Content | Positive correlation | Lipid oxidation generates MGO, a precursor to CEL. | frontiersin.orgnih.govagriculturejournals.cz |

| High Moisture Content | Negative correlation | Inhibits Maillard reaction and reduces reactant mobility. | frontiersin.orgnih.govresearchgate.net |

| Low Moisture Content | Positive correlation | Favors Maillard reaction. | cambridge.org |

Biological Significance and Molecular Interactions of Nε 1 Carboxyethyl Lysine

Consequences of Protein Cross-linking and Conformational Alterations

The formation of CEL adducts on proteins can lead to significant structural and functional consequences. One of the primary effects is the induction of protein cross-linking, where covalent bonds form between adjacent protein molecules, leading to the formation of aggregates. medchemexpress.com This process can compromise the integrity and function of tissues, for example, by decreasing the elasticity of structural proteins like collagen.

Beyond aggregation, CEL modification can induce substantial conformational changes in proteins. A study on α-synuclein, a protein implicated in Parkinson's disease, revealed that the addition of CEL moieties causes a significant structural alteration. Specifically, it leads to the loss of transient long-range contacts between the N-terminal and C-terminal domains of the protein. nih.gov This results in a more extended and conformationally heterogeneous structure, which can impair the protein's normal biological functions, such as its ability to bind to membranes. nih.gov These structural changes can ultimately lead to protein denaturation and a loss of physiological activity. medchemexpress.com

Table 1: Effects of CEL Modification on α-Synuclein Conformation

| Parameter | Native α-Synuclein | α-Synuclein-CEL | Outcome of Modification |

| Hydrodynamic Radius (Rh) | ~2.06 nm | ~2.80 nm | Increase in molecular size, indicating a more extended conformation. nih.gov |

| Overall Conformation | Compact, with transient long-range N-/C-terminal contacts. | Extended, with loss of N-/C-terminal contacts. nih.gov | Disruption of the native folded state. |

| Aggregation Propensity | Prone to form amyloid fibrils. | Aggregation is inhibited. nih.gov | Altered protein-protein interaction dynamics. |

Receptor Interactions and Downstream Signaling Pathways

CEL exerts many of its biological effects by interacting with cellular receptors, most notably the Receptor for Advanced Glycation End Products (RAGE). However, it can also trigger cellular responses through RAGE-independent mechanisms.

Protein-bound CEL is a well-established ligand for RAGE, a multi-ligand cell surface receptor of the immunoglobulin superfamily. caymanchem.comnih.gov The binding interaction primarily occurs between the CEL adduct on the modified protein and the V-domain, a specific extracellular region of the RAGE receptor. nih.govnih.gov This interaction is crucial as it initiates the transduction of extracellular signals into the cell, triggering a cascade of downstream events. It is important to note that free, unbound CEL does not typically bind to RAGE; the interaction requires CEL to be part of a larger peptide or protein structure. caymanchem.comnih.gov

The engagement of CEL-modified proteins with RAGE activates a complex network of intracellular signaling pathways, contributing to cellular dysfunction. medchemexpress.com This activation is a central mechanism in the pathogenesis of inflammatory conditions, diabetic complications, and neurodegenerative diseases. nih.govnih.gov

Upon ligand binding, RAGE initiates signaling cascades that lead to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.gov The activation of RAGE signaling has been shown to proceed through several major pathways:

MAPK Pathways : The Mitogen-Activated Protein Kinase pathways, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), are frequently activated. nih.govfrontiersin.org

PI3K/AKT Pathway : This pathway, crucial for cell survival and proliferation, is also a downstream target of RAGE activation. frontiersin.org

JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription pathway can also be initiated by RAGE ligation. frontiersin.orgmdpi.com

The culmination of these signaling events leads to the upregulation of pro-inflammatory genes, resulting in the production of cytokines and adhesion molecules. frontiersin.org This fosters a chronic inflammatory state. Furthermore, these pathways can influence fundamental cellular processes such as cell proliferation and apoptosis (programmed cell death), contributing to tissue damage and disease progression. medchemexpress.comnih.gov

Table 2: Key Signaling Cascades Activated by CEL-RAGE Interaction

| Signaling Pathway | Key Molecules Activated | Cellular Outcome |

| NF-κB Pathway | NF-κB | Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), promotion of inflammation. nih.govnih.gov |

| MAPK/ERK Pathway | ERK1/2 | Regulation of cell proliferation, differentiation, and survival. nih.govfrontiersin.org |

| PI3K/AKT Pathway | AKT | Promotion of cell survival, inhibition of apoptosis. frontiersin.org |

| JAK/STAT Pathway | STATs | Regulation of gene expression involved in inflammation and immune response. frontiersin.orgmdpi.com |

Intriguingly, CEL can exert biological effects that are not mediated by RAGE. Research has demonstrated that in rat hippocampal slices, CEL can directly impact neurotransmission-related processes. Specifically, at a concentration of 1 mM, CEL was found to decrease the uptake of the excitatory neurotransmitter glutamate (B1630785). caymanchem.com This modulation of glutamate transport can significantly affect synaptic function and neuronal health.

In the same experimental model, CEL was also shown to reduce the secretion of the S100B protein. caymanchem.com S100B is a calcium-binding protein primarily expressed by astrocytes that has both intracellular and extracellular roles. These effects on glutamate uptake and S100B secretion were demonstrated to occur independently of RAGE activation, suggesting an alternative mechanism of action for this AGE. caymanchem.commedchemexpress.com

Influence on Cellular Homeostasis and Functional Integrity

The cumulative effects of CEL formation disrupt cellular homeostasis and compromise the functional integrity of tissues. Through RAGE-dependent signaling, CEL contributes to a state of chronic inflammation and oxidative stress, which are underlying factors in many age-related and metabolic diseases. nih.gov The resulting cellular dysfunction can manifest as endothelial damage in blood vessels, neuronal toxicity in the nervous system, and impaired cellular function in various organs. oup.commedchemexpress.com

The RAGE-independent effects of CEL on neurotransmitter systems further highlight its potential to disrupt the delicate balance of the central nervous system. medchemexpress.com By altering protein structures and promoting aggregation, CEL impairs the normal function of essential proteins, leading to a decline in tissue elasticity and function. nih.gov Collectively, the accumulation of CEL represents a significant molecular insult that drives cellular aging and the progression of pathology.

Interplay with Oxidative Stress and Inflammatory Processes

Nε-(1-Carboxyethyl)-Lysine (CEL) is an advanced glycation end product (AGE) that is intrinsically linked to oxidative stress and inflammatory pathways. caymanchem.com AGEs are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins and other macromolecules. CEL, specifically, is a product of the chemical modification of protein lysine (B10760008) residues by methylglyoxal (B44143). caymanchem.comnih.govnih.gov The formation and accumulation of CEL are heightened in environments characterized by increased oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's antioxidant defenses.

The connection between CEL and oxidative stress is further solidified by the observation that conditions known to mitigate oxidative damage can influence CEL levels. For instance, long-term caloric restriction has been shown to decrease the levels of CEL in the mitochondrial proteins of the rat heart, supporting the hypothesis that a reduction in oxidative stress can lower the burden of this particular AGE. caymanchem.com

The inflammatory effects of CEL are often mediated through its interaction with the Receptor for Advanced Glycation End products (RAGE). Protein-bound CEL can bind to RAGE, initiating a cascade of intracellular signaling events. caymanchem.com This can lead to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of a variety of pro-inflammatory genes. While the RAGE pathway is a significant contributor to the inflammatory potential of CEL, it is noteworthy that some of the biological effects of this AGE can occur independently of RAGE activation. caymanchem.com

Mechanistic Involvement in Biological Processes and Associated Pathologies (In Vitro and Pre-clinical Models)

The biological impact of Nε-(1-Carboxyethyl)-Lysine (CEL) has been elucidated through a combination of in vitro experiments, pre-clinical studies in animal models, and observational research in human tissues. These investigations have shed light on how CEL contributes to cellular dysfunction and tissue pathology.

In vitro studies have been instrumental in understanding the formation of CEL and its modification of proteins. Research has demonstrated that CEL is formed when lysine residues in proteins are exposed to methylglyoxal. nih.govnih.gov For example, incubating proteins such as RNase and collagen with methylglyoxal in a laboratory setting results in the formation of CEL. nih.govnih.gov Similarly, when bovine serum albumin (BSA) is incubated with glucose, which can lead to the production of methylglyoxal, CEL is generated. nih.gov This reaction is indicative of the broader process of protein modification by reactive aldehydes that can occur in vivo. nih.gov

These in vitro models have been crucial in identifying the chemical pathways that lead to the formation of CEL on proteins. The findings from these studies indicate that methylglyoxal is a primary precursor for the formation of CEL on proteins in vitro. nih.gov

Pre-clinical studies using non-human animal models have provided valuable insights into the in vivo effects of CEL. A notable example is the investigation of CEL's impact on neurological function using rat hippocampal slices. In this ex vivo model, CEL was found to decrease the uptake of the neurotransmitter glutamate and reduce the secretion of the S100B protein. caymanchem.com Interestingly, these effects were observed to be independent of the RAGE receptor, suggesting alternative pathways for CEL's neurotoxic effects. caymanchem.com

Further pre-clinical research in rats has explored the relationship between diet, aging, and CEL levels in heart tissue. One study found that long-term caloric restriction led to a decrease in CEL in heart mitochondria. caymanchem.com This finding suggests a link between metabolic state, oxidative stress, and the accumulation of this specific AGE in cardiac tissue. In another study focusing on the nematode Caenorhabditis elegans, an increase in CEL accumulation was significantly correlated with aging and the levels of ketone bodies, which were identified as potential precursors of CEL. researchgate.net

Pre-clinical Studies on Nε-(1-Carboxyethyl)-Lysine (CEL)

| Animal Model | Tissue/System Studied | Key Findings | Reference |

|---|---|---|---|

| Rat | Hippocampal Slices | CEL decreases glutamate uptake and S100B secretion, independent of RAGE activation. | caymanchem.com |

| Rat | Heart Mitochondria | Long-term caloric restriction decreases CEL levels. | caymanchem.com |

| Caenorhabditis elegans | Whole Organism | CEL accumulation increases with age and correlates with ketone body levels. | researchgate.net |

Correlative studies have consistently demonstrated a positive association between the accumulation of CEL and the aging process in various biological tissues. Research on human lens proteins has revealed that the concentration of CEL increases with age. nih.govnih.gov This age-dependent accumulation occurs in parallel with another well-characterized AGE, Nε-(carboxymethyl)lysine (CML). nih.govnih.gov The presence of these AGEs in long-lived proteins, such as those in the lens, is implicated in the aging of tissues and the development of age-related pathologies. nih.govnih.gov

In animal models, the link between aging and CEL has also been investigated. For instance, studies in rats have shown that while the levels of the related CML increase with age in heart mitochondria, long-term caloric restriction can lead to a decrease in CEL levels. caymanchem.com Furthermore, research using the nematode Caenorhabditis elegans as a model for aging has shown a significant increase in CEL accumulation as the organisms age. researchgate.net

Observational studies in humans have provided direct evidence of CEL accumulation in specific tissues, most notably in the proteins of the eye lens. CEL has been detected in human lens proteins at concentrations comparable to those of CML. nih.govnih.gov A key finding from this research is that the amount of CEL in lens proteins increases progressively with age. nih.govnih.gov

Furthermore, the accumulation of CEL in the lens is not only associated with normal aging but is also exacerbated in certain pathological conditions. For example, elevated levels of CEL have been found in the lenses of diabetic patients who have developed cataracts. caymanchem.com This suggests that the accelerated formation of AGEs like CEL, driven by factors such as hyperglycemia and oxidative stress, may contribute to the pathogenesis of diabetic complications like cataracts.

Observational Findings on CEL in Human Lens Proteins

| Observation | Associated Condition | Reference |

|---|---|---|

| CEL concentration increases with age. | Normal Aging | nih.govnih.gov |

| Elevated CEL levels are found in the lens. | Diabetic Cataracts | caymanchem.com |

Analytical Methodologies for Nε 1 Carboxyethyl Lysine Determination

Advanced Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the high-resolution separation required to isolate CEL from complex sample mixtures. When coupled with mass spectrometry, it offers powerful capabilities for both identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the analysis of CEL. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, CEL is first liberated from proteins through acid hydrolysis. Following separation on a reversed-phase column, the compound is ionized, and specific mass transitions are monitored for detection and quantification. nih.gov

An electrospray ionization (ESI)-LC-MS/MS method using isotope dilution has been developed for the determination of free CEL in gruel samples. nih.gov This approach demonstrated high accuracy and a low limit of quantification (LoQ) of 5 ng/ml. nih.gov Studies comparing LC-MS/MS with other methods like ELISA and GC-MS have shown that LC-MS/MS offers superior reproducibility and specificity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), an evolution of traditional HPLC, utilizes smaller particle-size columns to achieve faster separations and higher resolution. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a robust and highly sensitive platform for CEL quantification.

A novel UPLC-MS/MS method was developed to quantify CEL in red blood cell (RBC) samples stored in different solutions. nih.govrsc.org This protocol uses a reverse-phase column with ion-pair chromatography for separation. rsc.org The method was validated according to FDA bioanalytical guidance criteria, demonstrating high accuracy and precision with minimal matrix effects. rsc.orgrsc.org In another application, UPLC-MS/MS was used to simultaneously determine CEL and Nε-(carboxymethyl)lysine (CML) in various sections of processed antler velvet. nih.gov This study utilized a hydrophilic interaction liquid chromatography (HILIC) column to effectively retain and separate the highly polar CEL and CML molecules. nih.gov

The performance of UPLC-MS/MS methods for CEL determination is characterized by excellent linearity, precision, and recovery, as detailed in the following table.

| Parameter | CML Performance | CEL Performance | Source |

| Intra-assay Accuracy | 113% - 116% | 93.7% - 97.4% | rsc.org |

| Inter-assay Accuracy | 92.8% - 102% | 93.5% - 94.4% | rsc.org |

| Intra-day Precision (RSD) | 3.32% | 3.08% | nih.gov |

| Inter-day Precision (RSD) | 3.14% | 3.53% | nih.gov |

| Recovery | 93.22% - 97.42% | 91.84% - 95.43% | nih.gov |

| Limit of Quantification (LoQ) | 0.26 µg/L | 0.77 µg/L | nih.gov |

This table presents a summary of validation data from various UPLC-MS/MS methods for the analysis of Nε-(1-Carboxyethyl)-Lysine (CEL) and the related compound Nε-(carboxymethyl)lysine (CML).

Gas chromatography-mass spectrometry (GC-MS) represents another viable technique for CEL analysis, although it often requires derivatization to increase the volatility of the analyte. While effective, comparisons with other methods have suggested that GC-MS may have limitations in terms of reproducibility for AGE analysis. nih.gov For instance, one study analyzing a gruel sample reported a CEL concentration of 253±28 mg/kg using GC-MS, a value significantly different from that obtained by LC-MS/MS (127±7 mg/kg) and ELISA (84±9 mg/kg), highlighting potential discrepancies between methods. nih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is considered the gold standard for quantitative analysis due to its high precision and accuracy. This method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., deuterated CEL) to the sample as an internal standard. nih.govdntb.gov.ua Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. nih.gov This co-analysis effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable quantification.

This technique has been successfully applied to the simultaneous measurement of CEL and CML in human plasma proteins. nih.govresearchgate.net The method demonstrated excellent performance with a lower limit of quantification of 0.02 micromol/L for both compounds, high recovery rates (98% for CEL), and low coefficients of variation (CVs) for both within-day (<8.2%) and between-day (<9.0%) analyses. nih.govresearchgate.net

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For CEL, this strategy can improve its chromatographic behavior, increase its ionization efficiency for mass spectrometry, and enhance its detectability.

A common derivatizing agent used in the analysis of AGEs is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govwilddata.cn An isotope dilution UPLC-MS/MS method employing FMOC-Cl derivatization was successfully used to quantify CEL and CML in various processed foods. nih.govresearchgate.net This approach showed good repeatability and reproducibility, with relative standard deviations (RSD) below 7% for CEL. The recovery rates for CEL were also high, ranging from 86% to 114%. nih.gov

Immunochemical Assay Development and Applications (e.g., ELISA, Antibody-based Detection)

Immunochemical methods, which utilize the specific binding between an antibody and its antigen, offer a high-throughput and cost-effective alternative to mass spectrometry-based techniques. Enzyme-Linked Immunosorbent Assays (ELISAs) are the most common format for this type of analysis.

Competitive ELISA kits are commercially available for the rapid detection and quantification of CEL protein adducts in samples like purified protein, plasma, serum, and cell lysates. cellbiolabs.comabcam.com In this assay format, a CEL conjugate is coated onto a microplate. The sample is added along with an anti-CEL antibody. The CEL in the sample competes with the coated CEL for binding to the antibody. The amount of antibody bound to the plate, detected by a secondary antibody, is inversely proportional to the concentration of CEL in the sample. cellbiolabs.comabcam.com

Comprehensive Sample Preparation and Hydrolysis Procedures for Diverse Matrices

The primary challenge in analyzing CEL is its presence within a complex protein matrix. Therefore, sample preparation protocols are designed to efficiently release protein-bound CEL while preventing its artificial formation or degradation during the process. Although procedures vary depending on the matrix, they generally involve a sequence of reduction, hydrolysis, and purification.

General Workflow for Sample Preparation:

Homogenization and Defatting: Solid samples, such as food products or tissues, are often lyophilized (freeze-dried) and ground to a fine powder. researchgate.net For matrices with high lipid content, a defatting step using organic solvents like n-hexane or chloroform-methanol mixtures is essential to prevent interference during subsequent analysis. nih.gov

Reduction: A critical step before hydrolysis is the reduction of Amadori products (early-stage glycation products). This is typically achieved by incubation with sodium borohydride (B1222165) (NaBH₄) in a borate (B1201080) buffer. nih.govmdpi.com This reduction converts ketoamine moieties into a stable form, preventing them from degrading and artificially generating CEL during the subsequent acid hydrolysis step. nih.gov

Protein Hydrolysis: The most common method for liberating CEL and other amino acids from the protein backbone is acid hydrolysis. The standard and classical procedure involves incubating the sample in 6 M hydrochloric acid (HCl) at a high temperature (typically 110°C) for an extended period (18 to 24 hours) in an oxygen-free environment. mdpi.comfrontiersin.orgkeypublishing.orgresearchgate.net This harsh treatment effectively cleaves peptide bonds. keypublishing.orgresearchgate.net

Purification/Cleanup: Following hydrolysis, the resulting hydrolysate contains a mixture of amino acids, salts, and other small molecules. A cleanup step is often required to remove interfering substances and concentrate the analytes. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov Mixed-mode cation exchange (MCX) cartridges are particularly effective at retaining CEL while allowing salts and other impurities to be washed away. nih.gov

Matrix-Specific Considerations:

Biological Fluids (Serum, Plasma): Sample preparation for plasma often involves protein precipitation using agents like trichloroacetic acid, followed by acid hydrolysis of the protein pellet. nih.gov The addition of a deuterated internal standard (e.g., CEL-d₄) at the beginning of the process is crucial for accurate quantification by isotope dilution mass spectrometry. researchgate.net

Tissue Hydrolysates: Tissues require initial homogenization before undergoing the standard reduction and hydrolysis procedures. The analysis of CEL in long-lived tissue proteins, such as skin collagen, provides insights into long-term oxidative stress. researchgate.net

Food Products: The preparation of food samples is often the most complex due to their heterogeneity. Cereal products, for example, undergo lyophilization, defatting, grinding, reduction, protein precipitation, acid hydrolysis, and SPE. researchgate.net For fish and seafood, a modified acid hydrolysis method involves incubation with sodium borohydride at 4°C for 8 hours, followed by hydrolysis with 6 M HCl at 110°C for 24 hours. mdpi.comfrontiersin.org

Method Validation Parameters: Precision, Accuracy, and Reproducibility

The validation of analytical methods is essential to ensure that the results are reliable and reproducible. Key parameters for the quantification of CEL include precision, accuracy, and reproducibility, which are typically assessed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. wikipedia.orgscioninstruments.com It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

Intra-day Precision (Repeatability): This measures the precision within a single day or analytical run. For CEL analysis using UPLC-MS/MS, intra-day precision values are typically low, with reported %RSDs of 3.08%. nih.gov

Inter-day Precision (Intermediate Precision): This assesses the variation across different days, different analysts, or different equipment. Reported inter-day precision for CEL is also robust, with a %RSD of 3.53%. nih.gov Generally, a precision of <15% is considered acceptable for bioanalytical methods. nih.gov

Accuracy: Accuracy denotes the closeness of the measured value to the true or accepted reference value. wikipedia.orgscioninstruments.com It is often evaluated through recovery experiments, where a known amount of the analyte (CEL) is spiked into a sample matrix and the percentage of the spiked amount that is detected is calculated.

In a study analyzing CEL in antler velvet, recovery rates ranged from 91.84% to 95.43% for samples spiked at low, intermediate, and high concentrations. nih.gov

Another method for plasma protein analysis reported a mean recovery of 98% for CEL. researchgate.net An acceptable range for accuracy in bioanalytical methods is typically within 80–120%. nih.gov

Reproducibility: Reproducibility assesses the ability of a method to yield consistent results when performed by different laboratories or with different operators and equipment. processinstruments.cn Low coefficients of variation in inter-day precision tests (e.g., <5%) indicate good reproducibility. nih.gov The robustness and transferability of a stable-isotope-dilution tandem mass spectrometry method make it suitable for assessing CEL as a biomarker across different studies. researchgate.net

Table 1: Example of Method Validation Parameters for CEL Analysis by UPLC-MS/MS

Applications in Quantitative Analysis of CEL in Biological Matrices (e.g., Serum, Plasma, Tissue Hydrolysates)

The validated analytical methods are widely applied to quantify CEL levels in various biological samples, providing valuable data for clinical and epidemiological studies. Elevated levels of CEL are often associated with conditions like diabetes and kidney disease. researchgate.net

In healthy individuals, plasma concentrations of CEL are typically found in the low micromolar range. One study reported a mean plasma concentration of 0.82 ± 0.21 µmol/L in a group of 10 healthy individuals. researchgate.net In contrast, patients undergoing dialysis exhibit significantly higher levels, with concentrations increasing two- to threefold. For instance, hemodialysis patients showed an average CEL concentration of 1.84 ± 0.39 µmol/L. researchgate.net

Another study focusing on red blood cells (RBCs) in storage solutions quantified CEL formation over time. In a standard additive solution (AS-1), CEL levels increased from 565 ± 53 nM on day 1 to 953 ± 65 nM by day 43, representing a 69% increase. rsc.org This highlights the application of these quantitative methods in monitoring changes in biological samples under specific conditions.

Table 2: Quantitative Levels of CEL in Human Biological Matrices

Quantitative Determination of CEL in Food Products

Food is a major exogenous source of AGEs, with concentrations varying significantly based on the food's composition and the processing methods applied, particularly heat treatments. nih.govmdpi.com Quantitative analysis of CEL in food is essential for estimating dietary intake and understanding how different cooking methods affect its formation.

Thermal processing, such as boiling, steaming, and sterilizing, has been shown to substantially increase CEL content in foods like oysters. frontiersin.org For example, boiling oysters for 15 minutes increased CEL levels by 9.3 times compared to raw oysters. frontiersin.org Similarly, sterilizing oysters in oil for 30 minutes led to a 13-fold increase. frontiersin.org

Cereal-based products that are processed at high temperatures also show significant CEL formation. In one study, the CEL content in biscuits ranged from 159 to 452 mg/kg of protein, while bread crusts contained 225 to 820 mg/kg of protein. researchgate.net Fried dough sticks also showed notable CEL levels, ranging from 146 to 373 mg/kg protein. researchgate.net These findings demonstrate that processing conditions are a critical determinant of the final CEL content in food.

Table 3: Quantitative Levels of CEL in Various Food Products

Research Applications and Emerging Directions in Nε 1 Carboxyethyl Lysine Studies

Utilization of CEL as a Biomarker in Glycation Research

Nε-(1-Carboxyethyl)-lysine (CEL) has been established as a key biomarker in the field of glycation research, offering crucial insights into the formation of advanced glycation end-products (AGEs) and their physiological and pathological consequences. As a specific product of the reaction between the dicarbonyl compound methylglyoxal (B44143) and lysine (B10760008) residues in proteins, CEL serves as a valuable indicator of dicarbonyl stress. This form of stress is a significant contributor to the aging process and the development of numerous chronic diseases. The accumulation of CEL in various tissues and its presence in circulation have been strongly associated with conditions such as diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.

The clinical utility of CEL as a biomarker is highlighted by its consistent correlation with the progression and severity of several diseases. For instance, elevated concentrations of CEL have been identified in the lens proteins of individuals suffering from age-related cataracts. nih.gov In the context of diabetes, increased levels of CEL are linked to the onset and advancement of debilitating complications, including nephropathy, retinopathy, and neuropathy. Furthermore, research has demonstrated a significant positive correlation between serum CEL levels and established markers of endothelial dysfunction and inflammation, thereby implicating CEL in the processes of vascular damage.

A variety of analytical techniques are utilized for the quantification of CEL in biological samples, each presenting distinct advantages and limitations. The most common methods include high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection (LC-MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assays (ELISAs). Among these, LC-MS/MS methods are particularly favored for their high sensitivity and specificity, enabling the precise and accurate measurement of CEL even in complex biological matrices.

The following interactive data table summarizes key findings from representative studies that have utilized CEL as a biomarker, showcasing its broad applicability in glycation research.

| Study Focus | Sample Type | Key Findings |

|---|---|---|

| Aging | Human Lens Proteins | CEL levels show a significant increase with age, mirroring the accumulation pattern of the related AGE, Nε-(carboxymethyl)lysine (CML). nih.gov |

| Diabetes with Impaired Renal Function | Plasma | Patients with type 1 diabetes and a decreased glomerular filtration rate exhibit elevated plasma levels of CEL. |

| Food Science & Processing | Saccharide-Lysine Model Systems | The formation of CML, a structurally similar AGE, was found to be dependent on temperature, time, and the specific type of saccharide, with lactose (B1674315) demonstrating the highest reactivity. mdpi.com |

| Food Processing | Pacific Oyster | Various thermal processing methods, such as steaming, boiling, and sterilization, were shown to significantly increase the formation of CEL in oyster tissue. frontiersin.org |

Investigative Studies in Controlled Model Systems

In Vitro Protein Glycation Model Systems

In vitro protein glycation models are indispensable tools for elucidating the intricate chemical mechanisms that underpin the formation of CEL. These controlled systems are also vital for the preliminary screening and evaluation of potential inhibitors of glycation. Typically, these models involve the incubation of a specific protein, such as bovine serum albumin (BSA) or collagen, with a potent glycating agent, most commonly methylglyoxal. These reactions are conducted under carefully controlled conditions that mimic physiological states, including temperature, pH, and incubation time.

These simplified models provide a platform for researchers to meticulously study the kinetics of CEL formation, identify transient intermediate products, and comprehend the influence of various modulating factors. Such factors can include the presence of antioxidants, chelating agents, or other potential inhibitory compounds. For example, studies employing saccharide-lysine model systems have effectively demonstrated how different types of sugars can variably contribute to the formation of AGEs. mdpi.com By employing advanced analytical techniques like LC-MS/MS to analyze the modified proteins, researchers can accurately quantify the extent of CEL formation and thereby assess the efficacy of different inhibitory compounds. Moreover, these models are invaluable for investigating the structural and functional ramifications of CEL modification on proteins, such as alterations in enzymatic activity, changes in protein conformation, and the propensity for protein aggregation.

Cellular Culture Models for Mechanistic Elucidation

Cellular culture models provide a crucial bridge between in vitro biochemical studies and in vivo animal models, allowing for the detailed elucidation of the molecular mechanisms through which CEL exerts its biological effects. By exposing specific cell types, such as endothelial cells, neurons, or macrophages, to physiologically relevant concentrations of CEL, researchers can investigate a wide array of cellular responses. These models are instrumental in dissecting the signaling pathways that are activated or inhibited by CEL. For instance, studies have shown that CEL can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger downstream signaling cascades involving transcription factors like NF-κB, leading to the upregulation of pro-inflammatory cytokines and adhesion molecules. Furthermore, cellular models are employed to study CEL-induced oxidative stress, apoptosis, and alterations in gene expression. These systems also offer a valuable platform for testing the efficacy of therapeutic agents designed to block the detrimental effects of CEL at the cellular level.

Pre-clinical Animal Models for Investigating Biological Roles

Pre-clinical animal models have been fundamental in advancing our understanding of the in vivo consequences of CEL accumulation and for the evaluation of potential therapeutic interventions. Rodent models, particularly rats and mice, are widely used in this area of research. For example, studies involving the chronic oral administration of CML, a closely related AGE, to rats have demonstrated its accumulation in vital organs such as the kidneys and liver, leading to measurable functional impairment. researchgate.net

Another highly valuable model organism in glycation research is the nematode Caenorhabditis elegans. Its relatively short lifespan and extensively characterized genetics make it an ideal system for investigating the interplay between aging, genetic factors, and the accumulation of AGEs. Research utilizing C. elegans has successfully demonstrated a clear correlation between the aging process and the accumulation of various AGEs, including CEL, thereby providing critical insights into the fundamental mechanisms of glycation within a living organism. dntb.gov.ua These diverse animal models are essential for investigating the systemic effects of CEL, its impact on the function of various organs, and for the preclinical assessment of novel interventions aimed at mitigating its harmful effects.

Research on Strategies for Mitigating CEL Formation in Food Systems

Considering that the diet is a primary source of exogenous AGEs, research focused on strategies to mitigate the formation of CEL in food systems is of paramount importance for public health. These strategies are broadly categorized into the modification of food processing techniques and the incorporation of natural inhibitors of glycation.

The methods used for thermal processing of food have a significant impact on the formation of CEL. For instance, studies conducted on Pacific oysters have revealed that high-temperature cooking methods, such as sterilization, result in a substantially greater increase in CEL content compared to lower-temperature techniques like sous vide. frontiersin.org Consequently, the optimization of cooking times and temperatures represents an effective and practical strategy for reducing the intake of dietary AGEs.

The utilization of natural inhibitors derived from plant sources has also emerged as a promising approach. Marinades containing herbs with high concentrations of antioxidants and polyphenols, such as Micromeria fruticosa, have been shown to significantly reduce the formation of both CEL and CML in various types of cooked meats, including beef, chicken, and fish. researchgate.net The inhibitory action of these compounds is believed to be due to their ability to scavenge free radicals and trap the dicarbonyl precursors of AGEs. Other potential inhibitors that have been successfully investigated in food models include ferulic acid and thiamin, both of which have been demonstrated to reduce the formation of CML and CEL in baked goods. researchgate.net These findings underscore the significant potential for the development of functional food ingredients that can effectively minimize the formation of harmful AGEs during the cooking and processing of food.

Interdisciplinary Research Perspectives: Bridging Biochemistry, Molecular Biology, and Food Science

The comprehensive study of Nε-(1-Carboxyethyl)-lysine necessitates a highly interdisciplinary approach that integrates the principles and methodologies of biochemistry, molecular biology, and food science. This synergistic approach is essential for a holistic understanding of CEL, from its fundamental formation chemistry to its ultimate impact on human health.

Biochemistry provides the foundational knowledge of the chemical reactions involved in the Maillard reaction and the subsequent formation of CEL from methylglyoxal and lysine. It also equips researchers with the analytical techniques required for the accurate detection and quantification of CEL in both biological and food matrices.

Molecular biology is crucial for elucidating the cellular and molecular mechanisms through which CEL exerts its biological effects. This includes studying the interactions of CEL with cellular receptors like RAGE, the downstream signaling pathways that are activated, and the subsequent changes in gene expression that lead to cellular dysfunction, inflammation, and tissue damage.

Food science plays a vital role in understanding the formation of CEL in various food systems during processing and storage. It also focuses on developing practical strategies to mitigate the formation of CEL in foods, thereby reducing dietary exposure to this harmful compound. This includes the optimization of food processing parameters and the identification and application of natural inhibitors of glycation.

The convergence of these three disciplines allows for a comprehensive "farm-to-cell" understanding of CEL. For example, food scientists can identify processing conditions that minimize CEL formation in a particular food product. Biochemists can then accurately measure the CEL content in that food. Subsequently, molecular biologists can use this information to conduct cell culture or animal studies to determine the biological consequences of consuming foods with varying levels of CEL. This integrated approach is essential for developing evidence-based dietary guidelines and novel food products with reduced AGE content, ultimately contributing to the prevention of chronic diseases associated with glycation.

Advancements in Proteomic Research Related to CEL Modifications

Proteomics, the large-scale study of proteins, has been instrumental in enhancing our understanding of CEL. Recent advancements have shifted from bulk analysis to more sensitive and specific techniques capable of identifying and quantifying CEL modifications on individual proteins. This has provided unprecedented insights into the specific protein targets of CEL modification and their functional consequences.

Mass spectrometry (MS)-based proteomics has become the cornerstone for identifying and quantifying post-translational modifications, including CEL. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely employed to analyze complex biological samples. The development of specialized antibodies for CEL has enabled immunoaffinity enrichment of CEL-containing peptides, which significantly improves the sensitivity of MS detection. Furthermore, high-resolution mass spectrometry allows for the precise localization of CEL modifications on specific lysine residues within a protein.

Recent proteomic studies have successfully identified numerous CEL-modified proteins in various tissues and disease states. This has been crucial in linking CEL accumulation to specific cellular dysfunctions. For instance, proteomic analyses have revealed CEL modifications in key proteins involved in metabolic pathways, cellular structure, and signaling cascades, thereby providing a molecular basis for the role of CEL in disease pathogenesis.

| Proteomic Technique | Application in CEL Research | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of CEL-modified peptides in complex biological mixtures. | High sensitivity, specificity, and ability to pinpoint modification sites. |

| Immunoaffinity Enrichment | Isolation of CEL-containing peptides or proteins from a sample prior to MS analysis. | Increases the concentration of target molecules, enhancing detection sensitivity. |

| High-Resolution Mass Spectrometry | Accurate mass measurement of peptides, confirming the presence and location of CEL modifications. | Provides high confidence in the identification of modified residues. |

| Stable Isotope Labeling | Quantitative comparison of CEL levels between different biological samples. | Enables precise relative and absolute quantification of CEL modifications. |

Future Research Avenues for Nε-(1-Carboxyethyl)-Lysine

The future of CEL research is poised to explore new frontiers, moving beyond established paradigms to uncover novel aspects of its biology. Key areas of focus include the exploration of new metabolic pathways influencing its formation and degradation, the development of more sophisticated analytical methods for its comprehensive profiling, and a deeper investigation into its interactions with receptors other than RAGE.

While the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, has long been considered the primary pathway for CEL formation, emerging evidence points to the existence of alternative metabolic routes. A significant area of future research will be the detailed characterization of these non-glycation pathways.

Lipid peroxidation, the oxidative degradation of lipids, has been identified as a notable source of reactive carbonyl species that can lead to the formation of CEL. sc.edunih.gov This is particularly relevant in conditions associated with high oxidative stress. Furthermore, recent studies have suggested that other metabolic precursors, such as lactic acid and ketone bodies, may also contribute to CEL formation. nih.govresearchgate.net Investigating the enzymatic and non-enzymatic reactions involved in these pathways will be crucial for a complete understanding of CEL metabolism. Additionally, exploring the potential for enzymatic degradation or detoxification of CEL within the body represents a vital and underexplored area of research that could reveal novel therapeutic targets.

The development of more advanced and comprehensive analytical methods is essential to further unravel the complexities of CEL's role in health and disease. While UPLC-MS/MS is a powerful tool, there is a continuous drive to enhance sensitivity, throughput, and the scope of analysis.

Future methodologies will likely focus on single-cell proteomics to understand the heterogeneity of CEL modifications within a tissue or cell population. This will provide a more granular view of how CEL affects individual cells and their functions. Furthermore, the development of novel chemical probes and enrichment strategies will facilitate the discovery of low-abundance CEL-modified proteins that may play critical regulatory roles. Integrating proteomic data with other "omics" data, such as genomics and metabolomics, will also be pivotal in constructing a holistic view of the biological impact of CEL.

| Emerging Methodology | Potential Impact on CEL Research |

| Single-Cell Proteomics | Elucidation of cell-to-cell variability in CEL modifications and their functional consequences. |

| Novel Chemical Probes | Enhanced detection and identification of a wider range of CEL-modified proteins. |

| Multi-Omics Integration | A systems-level understanding of the upstream causes and downstream effects of CEL formation. |

| Advanced Bioinformatic Tools | Improved data analysis and interpretation of large-scale proteomic datasets of CEL modifications. |

The interaction of advanced glycation end products with the Receptor for Advanced Glycation End products (RAGE) is a well-documented signaling axis that mediates many of the pathological effects of AGEs. However, there is growing evidence that CEL can exert its biological effects through RAGE-independent pathways, suggesting the involvement of other cell surface receptors. caymanchem.commedchemexpress.com

Future research will need to focus on identifying and characterizing these alternative receptors for CEL. Potential candidates include members of the scavenger receptor family, such as CD36, which has been shown to bind Nε-(carboxymethyl)lysine (CML), a structurally similar AGE. nih.govnih.gov Another potential receptor is Galectin-3, which has also been implicated in AGE binding. nih.gov A deeper understanding of these interactions will be critical for developing more targeted therapeutic strategies to mitigate the detrimental effects of CEL. Elucidating the specific signaling cascades activated by CEL through these non-RAGE receptors will open up new avenues for intervention in a wide range of diseases.

Q & A

Q. What are the primary mechanisms of CEL formation in biological systems, and how can they be experimentally validated?

CEL is formed via non-enzymatic glycation, where methylglyoxal (MGO), a reactive α-dicarbonyl compound derived from glycolysis intermediates, reacts with lysine residues in proteins. This Maillard reaction generates stable adducts, contributing to advanced glycation end products (AGEs) .

- Methodological Approach :

- In vitro models : Incubate proteins (e.g., albumin) with MGO under physiological conditions (pH 7.4, 37°C) and monitor adduct formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Validation : Compare kinetic data with computational models (e.g., density functional theory) to confirm reaction pathways .

Q. What analytical techniques are most reliable for quantifying CEL in complex biological matrices?

CEL quantification requires high sensitivity due to its low abundance in biological samples.

- Recommended Methods :

- LC-MS/MS with isotope dilution : Provides specificity and accuracy by using stable isotope-labeled internal standards (e.g., d4-CEL) to correct for matrix effects .

- Immunoassays (ELISA) : Useful for high-throughput screening but may cross-react with structurally similar AGEs (e.g., CML). Validate with LC-MS/MS for specificity .

Q. How does CEL correlate with pathological conditions such as neurodegenerative diseases?

CEL accumulates in tissues under hyperglycemic or oxidative stress conditions, promoting inflammation via receptor for AGEs (RAGE)-mediated NF-κB activation .

- Experimental Design :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CEL concentrations across studies?

Discrepancies often arise from methodological variability (e.g., sample preparation, calibration standards).

- Strategies :

- Standardize protocols : Pre-digest samples with pronase to isolate free CEL, avoiding interference from protein-bound forms .

- Interlaboratory comparisons : Participate in proficiency testing programs using certified reference materials (e.g., NIST Standard Reference Data) .

- Data normalization : Express CEL levels relative to total lysine content to account for protein concentration differences .

Q. What experimental controls are critical when investigating CEL's role in cellular models of aging?

- Essential Controls :

- Negative controls : Treat cells with MGO scavengers (e.g., aminoguanidine) to confirm CEL-dependent effects .

- Positive controls : Use synthetic CEL-modified proteins to benchmark cellular responses .

- Blank matrices : Analyze analyte-free samples to rule out background interference in LC-MS/MS workflows .

Q. How can computational modeling enhance the study of CEL's structural impact on protein function?

- Methodology :

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing CEL datasets in longitudinal studies?

- Multivariate regression : Adjust for covariates (e.g., age, glycemic status) when correlating CEL levels with disease progression .

- Receiver operating characteristic (ROC) curves : Assess CEL's diagnostic utility for conditions like autism spectrum disorder (ASD) by comparing sensitivity/specificity against clinical biomarkers .

Q. How should researchers address limitations in detecting low-abundance CEL adducts?

- Enrichment techniques : Employ immunoprecipitation with anti-CEL antibodies prior to LC-MS/MS analysis to improve detection limits .

- High-resolution mass spectrometry : Use Orbitrap or Q-TOF platforms to distinguish CEL from isobaric interferences .

Comparative and Mechanistic Studies

Q. What distinguishes CEL from other AGEs like CML in terms of biological activity?

Q. How can researchers design experiments to study the interplay between CEL and mitochondrial dysfunction?

- Integrated Workflow :

- Induce glycation stress : Treat mitochondria-rich cells (e.g., hepatocytes) with MGO.

- Assay mitochondrial respiration : Use Seahorse XF analyzers to measure oxygen consumption rates (OCR).

- Correlate findings : Link CEL levels (via LC-MS/MS) with mitochondrial membrane potential (JC-1 staining) and ROS production .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.